
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
Overview
Description
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate (CAS 3385-34-0) is a pyranone derivative with a molecular formula of C₁₀H₁₂O₄ and a molecular weight of 196.2 g/mol . It is characterized by an ethyl ester group at position 5, methyl substituents at positions 4 and 6, and a ketone at position 2 of the pyran ring. Physically, it is a colorless to pale yellow liquid with a melting point of 17–18°C, a boiling point of ~295°C, and a density of 1.163–1.167 g/cm³ .
Mechanism of Action
Ethyl isodehydroacetate, also known as Ethyl isodehydracetate or Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, is a chemical compound with the empirical formula C10H12O4 . This article aims to provide a comprehensive overview of the mechanism of action of Ethyl isodehydroacetate, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It has been suggested that it may be involved in various cyclization mechanisms
Biochemical Pathways
It is known that the compound is involved in cyclization mechanisms with other compounds such as ethyl cyanoacetate . The downstream effects of these interactions on other biochemical pathways remain to be explored.
Result of Action
The compound’s involvement in cyclization mechanisms suggests it may have a role in the synthesis of other compounds . .
Biological Activity
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is a compound belonging to the pyranone family, which has gained attention in recent years due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties based on various studies and research findings.
This compound is characterized by the following chemical structure:
This compound exhibits a pyranone structure, which is known for its stability and reactivity in organic synthesis. The presence of the ethyl ester group contributes to its solubility and reactivity in biological systems.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound's mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways, leading to cell death .
Antioxidant Properties
This compound has been shown to possess notable antioxidant activity. In vitro assays demonstrate its ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 µg/mL |
ABTS Radical Scavenging | 15 µg/mL |
The antioxidant activity is attributed to the compound's ability to donate electrons and stabilize free radicals, thereby preventing cellular damage .
Potential Therapeutic Applications
Research has suggested potential therapeutic applications for this compound in drug development. Its structural features allow it to interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. For instance, it has shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values ranging from 20 to 40 µM .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2 .
- Neuroprotective Properties : this compound may also exhibit neuroprotective effects by reducing oxidative stress in neuronal cells, suggesting a potential role in treating neurodegenerative diseases .
Case Studies
A recent study evaluated the effects of this compound on diabetic rats. The results indicated that treatment with this compound significantly reduced blood glucose levels and improved lipid profiles compared to control groups. Histopathological analysis revealed reduced inflammation in pancreatic tissues .
Another case study focused on its application in skin care formulations due to its antioxidant properties. The incorporation of this compound into topical creams showed enhanced skin hydration and reduced signs of aging in clinical trials involving human participants .
Scientific Research Applications
Pharmaceutical Industry
Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are explored for their potential as:
- Antitumor agents : Research indicates that certain derivatives exhibit cytotoxicity against cancer cell lines, making them candidates for further development in cancer therapy .
- Antimicrobial agents : Some studies have highlighted the compound's efficacy against bacterial strains, suggesting its utility in developing new antibiotics .
Agrochemicals
The compound is utilized in the formulation of pesticides and herbicides due to its ability to act as a precursor for creating more complex structures that exhibit biological activity against pests and weeds.
Material Science
This compound is used in the production of polymers and resins. Its unique chemical structure allows it to participate in various polymerization reactions, contributing to materials with desirable properties such as increased durability and resistance to environmental factors.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving condensation of diketene derivatives with ethyl acetoacetate under acidic catalysis. Optimize temperature (60–80°C) and solvent polarity (e.g., ethanol or toluene) to enhance yield. Monitor intermediates via TLC and purify via column chromatography using silica gel and ethyl acetate/hexane gradients .
- Key Parameters : Adjust stoichiometry of methylating agents (e.g., dimethyl sulfate) to control regioselectivity at the 4- and 6-positions .
Q. How should researchers characterize the purity and structural identity of this compound?
- Analytical Techniques :
- NMR : Use - and -NMR to confirm substitution patterns (e.g., methyl groups at C4/C6 and ester carbonyl resonance at ~170 ppm).
- IR : Detect lactone (C=O stretch at ~1730 cm) and ester (C-O at ~1250 cm) functional groups.
- Mass Spectrometry : Confirm molecular ion peaks (M) and fragmentation patterns using high-resolution MS .
Q. What safety precautions are essential during handling and storage?
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional variations among pyranone derivatives significantly influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:
Substituent Variations in Pyranone Derivatives
Ethyl 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylate vs. Mthis compound
- Structural Difference : Replacement of the ethyl ester (C₂H₅) with a methyl ester (CH₃) group.
- Impact on Properties: Molecular Weight: The ethyl derivative (196.2 g/mol) is heavier than the methyl analog (182.18 g/mol) . Boiling Point: The ethyl ester’s longer alkyl chain increases its boiling point (~295°C) compared to the methyl ester, which is likely lower .
This compound vs. 4,6-Dimethyl-2-oxo-2H-pyran-5-carboxylic Acid
- Structural Difference : The ethyl ester is replaced by a free carboxylic acid group (-COOH) (CAS 480-65-9).
- Impact on Properties :
- Acidity : The carboxylic acid derivative (pKa ~3–4) is more acidic than the neutral ethyl ester.
- Solubility : The acid form is more water-soluble due to hydrogen bonding capacity, whereas the ethyl ester is hydrophobic .
- Applications : The acid form may serve as a precursor for metal coordination complexes, while the ester is preferred for lipophilic intermediates in organic synthesis.
This compound vs. Ethyl 5-Hydroxy-4-oxo-4H-pyran-2-carboxylate
- Structural Difference : A hydroxy group at position 5 and a ketone at position 4 (CAS 49652-51-9) versus the target compound’s 2-oxo and 4,6-dimethyl groups.
- Impact on Properties :
Comparative Data Table
Structural Analysis
- Crystallography : The target compound’s structure can be resolved using SHELXL , with comparisons to analogs revealing differences in dihedral angles and hydrogen bonding. For example, pyrimidine derivatives with similar ester groups exhibit puckered ring conformations and intermolecular C–H···O bonds .
Industrial Relevance
Preparation Methods
Alkaline Condensation and Dieckmann Cyclization
Reaction Mechanism and Pathway
This two-step method involves the initial formation of 4-oxa-1,7-diethyl pimelate through the condensation of ethyl hydroxypropanoate and ethyl acrylate under alkaline conditions, followed by intramolecular cyclization via Dieckmann condensation .
Step 1: Alkaline Condensation
Ethyl hydroxypropanoate (10.00 g, 96 mmol) and ethyl acrylate (9.61 g, 96 mmol) are dissolved in tetrahydrofuran (THF) or dimethylformamide (DMF) with a base such as K₂CO₃ or NaOH. The reaction proceeds at room temperature for 3–5 hours, yielding 4-oxa-1,7-diethyl pimelate. The equimolar ratio of reactants ensures minimal byproduct formation .
Step 2: Dieckmann Cyclization
The intermediate is treated with a strong base (e.g., sodium ethoxide or sodium hydride) at low temperatures (−10°C to 0°C). This promotes cyclization to form the pyran ring, with the ester group stabilizing the enolate intermediate. The final product is isolated in 72–78% yield after column chromatography .
Optimization and Challenges
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Temperature Control : Maintaining subzero temperatures during cyclization prevents side reactions such as ester hydrolysis .
-
Solvent Selection : THF outperforms DMF due to better solubility of intermediates .
-
Yield Limitations : Residual dimerization byproducts reduce overall efficiency, necessitating rigorous purification .
Transition-Metal-Catalyzed Annulation
Rhodium-Catalyzed Synthesis
A one-pot annulation strategy employs [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) as co-catalysts. Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-1-oxo-1H-isochromene-4-carboxylate serves as a key intermediate .
Reaction Conditions :
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Substrates : Ethyl acetoacetate and 2-methyl-1-(pyrrolidin-1-yl)prop-2-en-1-one.
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Solvent : 1,2-Dichloroethane at 60°C for 12 hours.
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Additives : Acetic acid (0.6 equiv) and acetic anhydride (1.4 equiv) enhance electrophilicity .
Outcomes :
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Yield : 82–94% after silica gel chromatography.
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Scope : Tolerates electron-withdrawing substituents on the pyridine ring .
Mechanistic Insights
The rhodium catalyst facilitates C–H activation, forming a metallocycle intermediate. Subsequent reductive elimination constructs the pyran ring, with acetic anhydride acting as a proton shuttle .
Green Synthesis Using Ionic Liquid Catalysts
Solvent-Free Approach
A recent patent (CN118619908A) discloses an eco-friendly method using 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) as a dual solvent-catalyst .
Procedure :
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Reactants : Ethyl acetoacetate and diketene derivatives.
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Conditions : 70°C for 4 hours under nitrogen.
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Workup : The ionic liquid is recycled via vacuum distillation, achieving >90% recovery .
Advantages :
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Yield : 88–92% with >99% purity (HPLC).
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Sustainability : Eliminates volatile organic solvents and reduces energy consumption .
Comparative Analysis
Properties
IUPAC Name |
ethyl 2,4-dimethyl-6-oxopyran-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-4-13-10(12)9-6(2)5-8(11)14-7(9)3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPWNVQUVXSXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=O)C=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80187489 | |
Record name | Ethyl isodehydracetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3385-34-0 | |
Record name | Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3385-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl isodehydracetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003385340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl isodehydroacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18911 | |
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Record name | Ethyl isodehydracetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80187489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.179 | |
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Record name | Ethyl isodehydracetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z83SZN6YKC | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
---|---|
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Top-N result to add to graph | 6 |
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